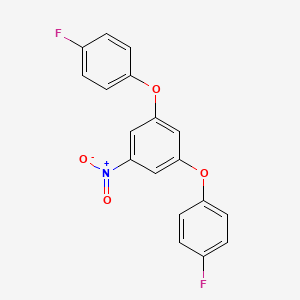

1,3-Bis(4-fluorophenoxy)-5-nitrobenzene

Description

1,3-Bis(4-fluorophenoxy)-5-nitrobenzene is a nitroaromatic compound featuring a central benzene ring substituted with two 4-fluorophenoxy groups at positions 1 and 3, and a nitro group at position 3. Its molecular formula is C₁₈H₁₂F₂N₂O₄, with a molecular weight of 370.30 g/mol.

Properties

Molecular Formula |

C18H11F2NO4 |

|---|---|

Molecular Weight |

343.3 g/mol |

IUPAC Name |

1,3-bis(4-fluorophenoxy)-5-nitrobenzene |

InChI |

InChI=1S/C18H11F2NO4/c19-12-1-5-15(6-2-12)24-17-9-14(21(22)23)10-18(11-17)25-16-7-3-13(20)4-8-16/h1-11H |

InChI Key |

XECAKYIYUYDIKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-fluorophenoxy)-5-nitrobenzene typically involves the reaction of 1,3-dihydroxy-5-nitrobenzene with 4-fluorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include strong acids or bases, which facilitate the nucleophilic substitution reaction between the hydroxyl groups of the benzene ring and the fluorophenol.

Industrial Production Methods

Industrial production of 1,3-Bis(4-fluorophenoxy)-5-nitrobenzene may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorophenoxy)-5-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1,3-Bis(4-fluorophenoxy)-5-nitrobenzene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorophenoxy)-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The fluorophenoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorophenoxy groups in the target compound provide steric bulk and moderate electron withdrawal, contrasting with the stronger electron-withdrawing trifluoromethyl (CF₃) groups in 1,3-Bis(trifluoromethyl)-5-nitrobenzene . Nitro groups in all compounds drive reactivity, but stability varies: CF₃-substituted analogs exhibit higher thermal stability due to fluorine’s inertness, whereas phenolic or carboxylic acid derivatives (e.g., 3-Nitro-5-(trifluoromethyl)phenol) are prone to degradation .

Synthetic Accessibility: The synthesis of nitroaromatics often involves nitration or substitution reactions. For example, 1,3-Bis(trifluoromethyl)-5-nitrobenzene is synthesized via electrophilic nitration of bis(trifluoromethyl)benzene , while fluorophenoxy derivatives may require Ullmann coupling or nucleophilic aromatic substitution .

Hazard Profile: Nitroaromatic compounds generally pose explosion risks under high energy input. The fluorophenoxy analog likely shares similar hazards but may exhibit reduced sensitivity due to bulky substituents.

Limitations and Knowledge Gaps

Direct experimental data on 1,3-Bis(4-fluorophenoxy)-5-nitrobenzene are absent in the provided evidence. Comparisons rely on structurally related compounds, necessitating further studies to confirm its thermal behavior, synthetic pathways, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.